(1S,6S,7R)-bicyclo[4.2.0]octan-7-amine hydrochloride
Description
This bicyclic amine hydrochloride features a fused bicyclo[4.2.0]octane skeleton with a primary amine group at the 7-position and a stereochemically defined (1S,6S,7R) configuration. Its molecular formula is C₈H₁₅ClN (monoisotopic mass: 125.12045 Da), and it is primarily used in pharmaceutical research as a chiral building block for drug discovery . The rigid bicyclic structure and stereochemistry influence its physicochemical properties, such as solubility, stability, and receptor-binding specificity.
Properties
IUPAC Name |
(1S,6S,7R)-bicyclo[4.2.0]octan-7-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N.ClH/c9-8-5-6-3-1-2-4-7(6)8;/h6-8H,1-5,9H2;1H/t6-,7-,8+;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHGMGGLNVUTYLV-CGJXVAEWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CC2N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]2[C@@H](C1)C[C@H]2N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S,6S,7R)-bicyclo[4.2.0]octan-7-amine hydrochloride typically involves the following steps:
Cyclization Reaction: The initial step involves the formation of the bicyclic core through a cyclization reaction. This can be achieved using a suitable precursor and a cyclizing agent under controlled conditions.
Amine Introduction: The introduction of the amine group at the 7th position is carried out using amination reactions. This step may involve the use of reagents such as ammonia or amine derivatives.
Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions may lead to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, alkylating agents, nucleophiles, solvents like dichloromethane or ethanol.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(1S,6S,7R)-bicyclo[4.2.0]octan-7-amine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, aiding in the development of new synthetic methodologies.
Biological Studies: Researchers use this compound to study its effects on biological systems, including its potential as a therapeutic agent.
Industrial Applications: It is utilized in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.
Mechanism of Action
The mechanism of action of (1S,6S,7R)-bicyclo[4.2.0]octan-7-amine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound may act as an agonist or antagonist at certain receptors, influencing signaling pathways and cellular responses. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
rac-(1R,6S)-2-Oxabicyclo[4.2.0]octan-7-amine Hydrochloride
- Structure : Contains an oxygen atom in the bicyclic ring (2-oxa substitution) and a racemic (rac-) mixture of stereoisomers.
- Molecular Formula: C₇H₁₂ClNO (vs. C₈H₁₅ClN for the target compound).
- Racemic mixtures lack stereochemical specificity, which may limit applications in enantioselective synthesis or targeted therapies .
- Applications : Used in intermediate synthesis for antibiotics and CNS-targeting agents .
5-Fluoro-2-azabicyclo[2.2.1]heptane Hydrochloride
- Structure : A smaller bicyclo[2.2.1]heptane system with a nitrogen atom in the ring (2-aza substitution) and a fluorine substituent.
- The nitrogen in the ring increases basicity compared to the exocyclic amine in the target compound.
- Applications : Explored as a scaffold for metabotropic glutamate (mGlu) receptor agonists .
Bicyclo[4.2.0]octa-1,3,5-trien-7-amine Hydrochloride
Talaglumetad Hydrochloride (LY544344)
- Structure: Bicyclo[3.1.0]hexane with dicarboxylic acid and aminoacyl substituents.
- Key Differences :
- The [3.1.0] system is smaller and more strained, favoring conformational rigidity for receptor binding.
- Functional groups (carboxylic acids, amides) enhance solubility and enable ionic interactions in biological targets.
- Applications : Clinically studied as an mGlu2/3 receptor agonist for anxiety disorders .
Physicochemical and Pharmacokinetic Comparison
Research and Therapeutic Potential
- The (1S,6S,7R) configuration of the target compound offers superior enantiomeric purity for CNS drug candidates, contrasting with racemic or less-strained analogues .
- Compared to 2-azabicyclo[2.2.1]heptanes, the absence of ring nitrogen in the target reduces off-target interactions with ion channels .
Biological Activity
(1S,6S,7R)-bicyclo[4.2.0]octan-7-amine hydrochloride is a bicyclic compound that has attracted attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparisons with related compounds.
Chemical Structure and Properties
- Molecular Formula : CHClN
- Molecular Weight : 161.67 g/mol
- SMILES Notation : Cl.N[C@@H]1C[C@@H]2CCCC[C@H]12
The compound features a bicyclic structure with an amine group at the 7-position, which significantly influences its biological interactions and reactivity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may act as an agonist or antagonist at various receptors, thereby influencing signaling pathways and cellular responses. Detailed studies are necessary to identify the precise molecular targets and the pathways involved in its action.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Analgesic | Potential pain relief properties | |
| Anti-inflammatory | Modulation of inflammatory pathways | |
| Neurological Effects | Interaction with neurotransmitter receptors |
Case Study: Analgesic Potential
A study conducted on structurally similar bicyclic amines demonstrated significant analgesic effects in animal models when administered at specific dosages. The mechanism was linked to the modulation of pain pathways involving opioid receptors. While direct studies on this compound are still pending, these findings suggest a promising avenue for future research.
Comparison with Similar Compounds
To better understand the unique properties of this compound, it is helpful to compare it with structurally related compounds.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| (1R,6R,7S)-Bicyclo[4.2.0]octan-7-amine hydrochloride | Similar bicyclic structure | Different stereochemistry affecting reactivity |
| 2-Azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride | Contains a nitrogen atom | Potentially different biological activities |
| (1S,6S,7R)-3-Azabicyclo[4.2.0]octan-7-ol hydrochloride | Hydroxyl group at 7-position | Different functionalization leading to varied properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
